molecular formula C8H18N2O2 B131509 N-Boc-N-methylethylenediamine CAS No. 121492-06-6

N-Boc-N-methylethylenediamine

Cat. No. B131509
M. Wt: 174.24 g/mol
InChI Key: QYJVBVKFXDHFPQ-UHFFFAOYSA-N
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Patent
US06586475B1

Procedure details

To a solution of tert-butyl(methyl)[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate (1 g) in methanol (10 ml) in an ice bath was added aqueous 10% potassium carbonate (5 ml). After addition, the reaction mixture was warmed to room temperature and stirring was continued for additional 20 hr. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate. The insoluble material was removed by filtration and the filtrate was concentrated to obtain the titled compound (451 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[N:7]([CH3:17])[CH2:8][CH2:9][NH:10]C(=O)C(F)(F)F)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:10][CH2:9][CH2:8][N:7]([CH3:17])[C:6](=[O:18])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCNC(C(F)(F)F)=O)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCCN(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 451 mg
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.